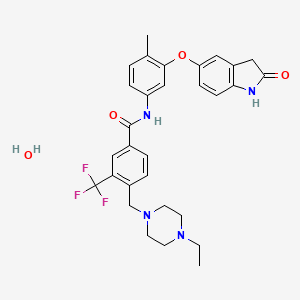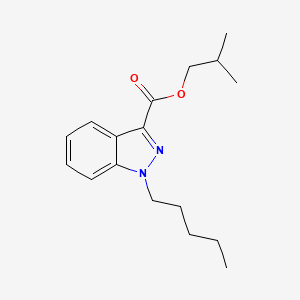
Isobutyl 1-pentyl-1h-indazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isobutyl 1-pentyl-1H-indazole-3-carboxylate is a synthetic compound that belongs to the class of indazole-based synthetic cannabinoids. These compounds are designed to mimic the effects of naturally occurring cannabinoids found in the cannabis plant. The molecular formula of this compound is C17H24N2O2, and it has a molecular weight of 288.4 g/mol .
Preparation Methods
The synthesis of Isobutyl 1-pentyl-1H-indazole-3-carboxylate typically involves the esterification of 1-pentyl-1H-indazole-3-carboxylic acid with isobutyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Isobutyl 1-pentyl-1H-indazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the indazole ring, where nucleophiles like halides or alkoxides replace hydrogen atoms.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions .
Scientific Research Applications
Isobutyl 1-pentyl-1H-indazole-3-carboxylate is primarily used in scientific research as an analytical reference standard for studying synthetic cannabinoids. Its applications include:
Chemistry: Used in the development and validation of analytical methods for detecting synthetic cannabinoids in biological samples.
Biology: Employed in studies investigating the pharmacological effects of synthetic cannabinoids on cellular and molecular pathways.
Medicine: Utilized in research exploring the potential therapeutic applications of synthetic cannabinoids for conditions such as chronic pain, epilepsy, and multiple sclerosis.
Mechanism of Action
The mechanism of action of Isobutyl 1-pentyl-1H-indazole-3-carboxylate involves its interaction with cannabinoid receptors in the body, particularly the CB1 and CB2 receptors. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes such as pain, mood, and appetite. By binding to these receptors, this compound can modulate the release of neurotransmitters and influence cellular signaling pathways .
Comparison with Similar Compounds
Isobutyl 1-pentyl-1H-indazole-3-carboxylate is structurally similar to other synthetic cannabinoids such as:
1-pentyl-1H-indazole-3-carboxylic acid: The parent compound from which this compound is derived.
1-pentyl-1H-indazole-3-carboxamide: Another synthetic cannabinoid with a similar indazole core structure but with an amide functional group instead of an ester.
1-pentyl-1H-indazole-3-carboxylate methyl ester: A methyl ester analog of this compound.
The uniqueness of this compound lies in its specific ester functional group, which can influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, compared to other similar compounds .
Properties
CAS No. |
2748624-88-4 |
|---|---|
Molecular Formula |
C17H24N2O2 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
2-methylpropyl 1-pentylindazole-3-carboxylate |
InChI |
InChI=1S/C17H24N2O2/c1-4-5-8-11-19-15-10-7-6-9-14(15)16(18-19)17(20)21-12-13(2)3/h6-7,9-10,13H,4-5,8,11-12H2,1-3H3 |
InChI Key |
VVICSADAODYLRT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C(=N1)C(=O)OCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E,5E)-3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one;chloride](/img/structure/B10764589.png)
![(1S,2S,4R)-3-[[5-chloro-2-[[(7S)-4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B10764593.png)
![N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-butanamide,monohydrochloride](/img/structure/B10764597.png)
![7-[2-[3-[3-(4-Chloro-2-methylphenyl)phenyl]-3-hydroxyprop-1-enyl]-5-oxopyrrolidin-1-yl]heptanoic acid](/img/structure/B10764613.png)
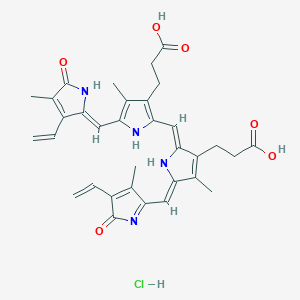
![N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-pentanamide,monohydrochloride](/img/structure/B10764623.png)
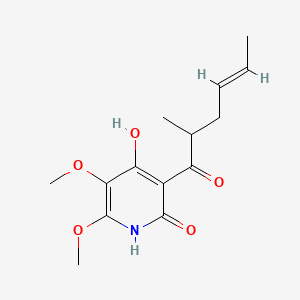
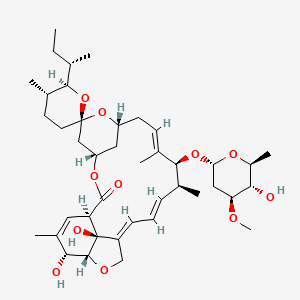
![(2R,4S)-3-[[5-chloro-2-[(4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B10764639.png)
![N-(3-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide,monohydrochloride](/img/structure/B10764644.png)

![(1R,3S,11S,12S,13R,15S,16S,17S,19S,23R,25S,33S,35R,37S,38S,39S,41S)-3,13,15,25,35,37-hexahydroxy-11,33-bis[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione](/img/structure/B10764662.png)
